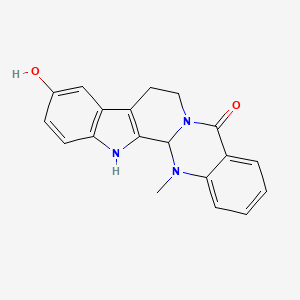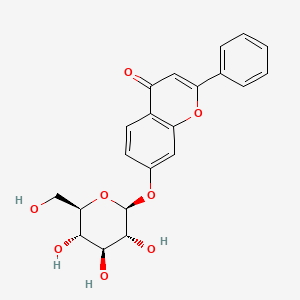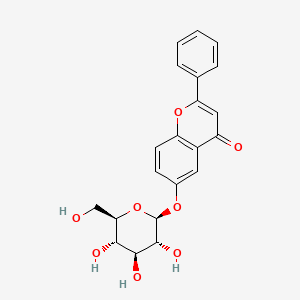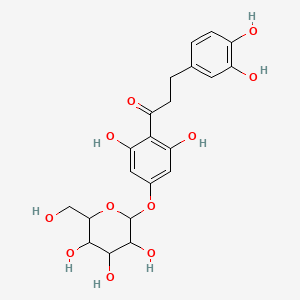
落叶松醇乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Larixol acetate is a labdane-type diterpenoid derived from the oleoresin of European larch (Larix decidua Mill.). It is widely recognized for its applications in organic synthesis and its biological activities. The compound has garnered significant attention due to its unique chemical properties and potential therapeutic benefits .
科学研究应用
Larixol acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential to modulate biological pathways, particularly those involving calcium channels.
Medicine: Research has shown that larixol acetate can inhibit transient receptor potential canonical 6 (TRPC6) channels, making it a potential candidate for treating conditions like pulmonary hypertension and chronic pain
作用机制
Target of Action
Larixol acetate primarily targets the Transient Receptor Potential Canonical 6 (TRPC6) . TRPC6 is a nonselective and Ca2+ permeable cation channel that mediates pathophysiological responses within pulmonary and renal diseases .
Mode of Action
Larixol acetate acts as a blocker of Ca2+ entry and ionic currents through diacylglycerol- or receptor-activated recombinant TRPC6 channels . It exhibits approximately 12- and 5-fold selectivity compared with its closest relatives TRPC3 and TRPC7, respectively .
Biochemical Pathways
The biochemical pathways affected by Larixol acetate are primarily related to the regulation of Ca2+ entry into cells via the TRPC6 channels . By blocking these channels, Larixol acetate can modulate the downstream effects of these pathways, which include various cellular processes that depend on Ca2+ signaling.
Pharmacokinetics
It has been found to be a potent inhibitor of recombinant trpc6, with an ic50 value of 01–06 µM . This suggests that Larixol acetate has a strong affinity for its target, which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of Larixol acetate’s action include the inhibition of Ca2+ entry and ionic currents through TRPC6 channels . This can lead to a decrease in the pathophysiological responses mediated by TRPC6, such as those seen in pulmonary and renal diseases . In addition, Larixol acetate has been shown to prevent acute hypoxia-induced vasoconstriction in isolated mouse lungs .
生化分析
Biochemical Properties
Larixol acetate interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the activity of transient receptor potential canonical 6 (TRPC6), a protein involved in various cellular processes .
Cellular Effects
Larixol acetate influences cell function by interacting with cell signaling pathways. Specifically, it inhibits the activity of TRPC6, thereby affecting the cellular processes regulated by this protein .
Molecular Mechanism
At the molecular level, Larixol acetate exerts its effects through binding interactions with biomolecules. It inhibits the activity of TRPC6, which can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Larixol acetate can vary with different dosages in animal models. For instance, intrathecal administration of Larixol acetate has been shown to reduce mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .
准备方法
The synthesis of larixol acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide. The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale extraction from natural sources followed by chemical modification to obtain the desired acetate form .
化学反应分析
Larixol acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminium hydride can be used to reduce larixol acetate to its corresponding alcohol.
Substitution: Allylic isomerization and substitution reactions can be performed using reagents like phosphorus tribromide and palladium chloride
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, which can be further utilized in various synthetic applications .
相似化合物的比较
Larixol acetate is unique among labdane-type diterpenoids due to its specific inhibition of TRPC6 channels. Similar compounds include:
Larixol: The parent compound, which also exhibits biological activity but lacks the acetyl group.
Forskolin: Another labdane diterpenoid known for its ability to activate adenylate cyclase.
Steviol: A diterpenoid glycoside with sweetening properties.
Compared to these compounds, larixol acetate’s selective inhibition of TRPC6 channels makes it particularly valuable for specific therapeutic applications .
属性
CAS 编号 |
4608-49-5 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)
